2-Cyclopropylpiperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-cyclopropylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9(7-3-4-7)5-1-2-6-10-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
DAECXAVCZKBOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)(C2CC2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylpiperidine 2 Carboxylic Acid
Chiral Pool Strategies for Piperidine (B6355638) and Carboxylic Acid Incorporation
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. This approach is advantageous as it can transfer the inherent chirality of the starting material to the final product, often simplifying the synthetic route and avoiding costly resolution steps or asymmetric catalysis.
For the synthesis of substituted piperidine carboxylic acids, α-amino acids serve as valuable chiral precursors. researchgate.net A general methodology has been developed for synthesizing 2-substituted carboxypiperidines starting from amino acids with known stereochemistry. researchgate.net This strategy typically involves the alkylation of an amine derived from the amino acid with a dihaloalkane to form the piperidine ring. researchgate.net Another approach uses chiral auxiliaries to direct the stereochemistry of key bond-forming reactions. For instance, (S)-2-piperidinecarboxylic acid can be synthesized using L-camphorsulfonamide as a chiral auxiliary. google.com In this multi-step process, the auxiliary guides an asymmetric alkylation, which is followed by intramolecular cyclization and subsequent removal of the auxiliary to yield the target compound with good stereoselectivity. google.com
De Novo Approaches to the Piperidine Ring System
De novo synthesis involves the construction of the heterocyclic ring from acyclic starting materials. This offers flexibility in introducing various substituents and controlling the final architecture of the molecule.
The formation of the piperidine ring is a critical step in de novo syntheses. A multitude of cyclization strategies have been developed to construct this six-membered heterocycle. nih.govbeilstein-journals.org Intramolecular cyclization is a common approach where a substrate containing a nitrogen source (like an amine) and a reactive site are linked and induced to form a new C-N or C-C bond. nih.gov These reactions can be promoted by various means, including metal catalysis, radical initiation, or electrophilic activation. nih.gov
Recent advancements have highlighted several innovative methods:
Biocatalytic Cyclizations : Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, can be used for the stereoselective synthesis of 2-substituted piperidines. acs.orgnih.gov This method starts with commercially available ω-chloroketones, where the enzyme catalyzes the transfer of an amino group, triggering a spontaneous cyclization to form the piperidine ring with high enantiomeric excess. acs.orgnih.gov
Electroreductive Cyclization : This technique uses an electric current to initiate the cyclization of imines with terminal dihaloalkanes. beilstein-journals.org The reaction proceeds efficiently in flow microreactors, offering a scalable method that avoids toxic reagents and harsh conditions. beilstein-journals.org
Radical Cyclizations : Radical-mediated reactions provide another pathway to the piperidine core. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes, though it may compete with a 1,5-H-transfer process. nih.gov
| Cyclization Method | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Biocatalytic Transamination | Transaminase (TA), ω-chloroketones | Enzyme-catalyzed amination of a ketone followed by spontaneous intramolecular cyclization to yield chiral piperidines. | acs.orgnih.gov |
| Electroreductive Cyclization | Imine, Dihaloalkane, Electric Current | An electrochemical reaction in a flow microreactor where an imine is reduced to form a radical anion that cyclizes with a dihaloalkane. | beilstein-journals.org |
| Radical Cyclization | Cobalt(II) catalyst, Amino-aldehydes | A radical-mediated intramolecular cyclization effective for producing various piperidines. | nih.gov |
| Oxidative Amination | Gold(I) complex, Iodine(III) oxidizing agent | A method for the difunctionalization of a double bond in non-activated alkenes to form substituted piperidines. | nih.gov |
An alternative de novo strategy involves forming the piperidine ring first, followed by the introduction of the cyclopropyl (B3062369) group. This approach can be challenging, particularly when installing the group at the already substituted C2 position. One reported strategy attempted the C-alkylation of an N-Boc protected piperidone to introduce a cyclopropyl group at the α-position to the carbonyl. beilstein-journals.org However, this specific reaction, using 2-chloroethyl dimethyl sulphonium iodide, proved to be unsuccessful. beilstein-journals.org
A more successful, albeit indirect, method involves building the cyclopropyl group adjacent to a substituent already attached to the piperidine ring. For example, the Simmons-Smith reaction or its Furukawa variation can be used to form a cyclopropyl ring from an aryl vinyl ether, where the aryl group is linked to the piperidine core. researchgate.net This multi-step sequence first involves protecting the piperidine nitrogen, alkylating a hydroxyl group on a phenyl substituent to form a vinyl ether precursor, and then performing the cyclopropanation reaction. researchgate.net
Cyclopropyl Group Installation and Stereocontrol
The creation of the three-membered cyclopropyl ring is a key transformation that can be approached in several ways, either by forming the ring on a piperidine precursor or by constructing the cyclopropyl fragment first and then elaborating it into the final heterocyclic system.
Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org These reactions often involve highly reactive species like carbenes or ylids. wikipedia.org When applied to precursors of the target molecule, these methods can efficiently install the cyclopropyl moiety.
Common methods include:
Metal-Catalyzed Cyclopropanation : Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are widely used to catalyze the reaction between an alkene and a diazo compound, such as ethyl diazoacetate. wikipedia.orgnih.gov A cobalt(II)-salen type complex has been shown to effectively catalyze the cyclopropanation of phenyl vinyl sulfide, a potential precursor, on a multigram scale. nih.gov
Simmons-Smith Reaction : This reaction utilizes a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane stereospecifically. researchgate.netwikipedia.org This method is a general and reliable way to form the cyclopropyl ring. researchgate.net
Using Sulfoxonium Ylides : Dimethylsulfoxonium methylide can be used to convert α,β-unsaturated esters into the corresponding cyclopropyl carboxylic acid esters. google.com This provides a direct route to a key structural fragment of the target molecule.
A strategically different approach involves constructing a functionalized cyclopropyl ring first, which is then used as a building block to assemble the piperidine ring. This method can be advantageous for controlling the substitution pattern of the final molecule.
One documented synthesis of a spirocyclic aminopiperidine derivative, an analogue of the target compound, utilized this strategy effectively. beilstein-journals.org The key steps involved:
Cyclopropane Construction : The synthesis begins by reacting commercially available ethyl cyanoacetate (B8463686) and 1,2-dibromoethane (B42909) to form a functionalized cyclopropane derivative in a single step. beilstein-journals.org
Functional Group Manipulation : The cyano group of the cyclopropane derivative is selectively reduced to an amine. beilstein-journals.org
Piperidine Ring Assembly : The resulting amine undergoes a Michael addition to methyl acrylate, followed by N-protection and subsequent cyclization to construct the piperidine ring, which now incorporates the pre-formed cyclopropyl moiety at the C2 position. beilstein-journals.org
This "cyclopropane-first" approach avoids the potentially difficult step of installing a substituent onto a pre-existing, sterically hindered piperidine core. beilstein-journals.org
| Reaction Method | Key Reagents | Description | Reference |
|---|---|---|---|
| C-C Bond Formation | Ethyl cyanoacetate, 1,2-dibromoethane | Direct construction of a functionalized cyclopropane ring via a conventional C-C bond-forming reaction. | beilstein-journals.org |
| Metal-Catalyzed Diazo Reaction | Alkene, Ethyl diazoacetate, Co(II) or Rh(II) catalyst | A transition metal catalyzes the transfer of a carbene from the diazo compound to an alkene to form the cyclopropane ring. | wikipedia.orgnih.gov |
| Ylide Reaction | α,β-unsaturated ester, Dimethylsulfoxonium methylide | An ylide attacks the double bond of an unsaturated ester, leading to ring closure and formation of a cyclopropyl ester. | google.com |
| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn(Cu) | A stereospecific method where a zinc carbenoid adds to a double bond to form the cyclopropane. | researchgate.netwikipedia.org |
Introduction of the Carboxylic Acid Functionality at the C2 Position
The installation of a carboxylic acid group at the already substituted C2 position of a 2-cyclopropylpiperidine (B1419520) ring is a critical step in the synthesis of the target molecule. Methodologies for this transformation can be broadly categorized into direct carboxylation reactions and oxidative approaches starting from a suitable precursor.
Direct carboxylation methods involve the formation of a carbon-carbon bond between the C2 position of the piperidine ring and a carboxylate source. These methods often proceed through the generation of a nucleophilic carbanion at the target position.
One plausible approach involves the deprotonation of an N-protected 2-cyclopropylpiperidine using a strong base, such as an organolithium reagent, to generate an α-amino carbanion. This intermediate can then be trapped with carbon dioxide to afford the desired carboxylic acid after an acidic workup. The choice of the nitrogen protecting group is crucial to facilitate the deprotonation and to prevent side reactions.
Alternatively, a Strecker-type synthesis could be envisioned, starting from a suitable 2-cyclopropylpiperidin-2-one (a cyclic ketone). Reaction of the ketone with a cyanide source (e.g., sodium cyanide) and an amine would form an α-aminonitrile. Subsequent hydrolysis of the nitrile functionality would then yield the desired α-amino acid.
A summary of potential carboxylation methodologies is presented in Table 1.
Table 1: Potential Carboxylation Methodologies for the Synthesis of 2-Cyclopropylpiperidine-2-carboxylic Acid
| Methodology | Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| Direct Carboxylation | N-protected 2-cyclopropylpiperidine | 1. Strong base (e.g., s-BuLi) 2. CO₂ 3. H₃O⁺ | α-amino carbanion | This compound |
Oxidative approaches offer an alternative pathway to the carboxylic acid functionality by oxidizing a precursor group at the C2 position. This strategy relies on the successful synthesis of a 2-cyclopropylpiperidine derivative bearing an oxidizable functional group.
A common and reliable method involves the oxidation of a primary alcohol. Therefore, the synthesis of 2-cyclopropyl-2-(hydroxymethyl)piperidine would be a key intermediate. This alcohol could then be subjected to a two-step oxidation, first to the aldehyde and then to the carboxylic acid, or a direct oxidation using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). Milder, more selective methods such as a Pinnick oxidation of the intermediate aldehyde could also be employed to minimize side reactions.
Another potential oxidative route could involve the oxidative cleavage of a carbon-carbon double bond. For instance, a precursor such as 2-cyclopropyl-2-vinylpiperidine could be synthesized. Ozonolysis of the vinyl group, followed by an oxidative workup, would cleave the double bond to yield the carboxylic acid.
Table 2 outlines potential oxidative strategies for the synthesis of the target compound.
Table 2: Potential Oxidative Approaches for the Synthesis of this compound
| Methodology | Precursor Molecule | Key Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| Oxidation of Primary Alcohol | 2-Cyclopropyl-2-(hydroxymethyl)piperidine | 1. PCC or Dess-Martin periodinane 2. NaClO₂, NaH₂PO₄ | 2-Cyclopropylpiperidine-2-carbaldehyde | This compound |
| Direct Oxidation of Primary Alcohol | 2-Cyclopropyl-2-(hydroxymethyl)piperidine | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | - | This compound |
Stereochemical Control and Asymmetric Synthesis of 2 Cyclopropylpiperidine 2 Carboxylic Acid
Diastereoselective Synthesis of the Piperidine (B6355638) Ring System
The construction of the piperidine ring is a foundational step in the synthesis of 2-Cyclopropylpiperidine-2-carboxylic acid. Achieving diastereoselectivity during this process is critical for establishing the relative stereochemistry of the substituents on the ring. Various methods have been developed for the diastereoselective synthesis of substituted piperidines, often relying on well-established cyclization strategies.
One common approach involves the cyclization of acyclic precursors where stereocenters are already present, guiding the formation of new stereocenters during ring closure. For instance, a Michael-Mannich cascade reaction using Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can produce highly substituted piperidin-2-ones with a high degree of diastereoselectivity. researchgate.net In some cases, only a single diastereomer is formed. researchgate.net Another strategy employs the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening to yield densely functionalized oxygenated piperidines. acs.org The stereochemical outcome of the epoxidation can be directed by existing substituents on the tetrahydropyridine (B1245486) ring. acs.org
Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions between 3-aroyl azetidines and alkenes have been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method is particularly useful for accessing piperidines with substituents at the 3, 4, and 5-positions. nih.gov Intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates also provides a route to N-functionalized piperidines. nih.gov High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines using this method, suggesting its potential for the synthesis of similarly substituted piperidines. nih.gov
The following table illustrates representative examples of diastereoselective piperidine syntheses from the literature, which could be adapted for the synthesis of precursors to this compound.
| Entry | Reactants | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) |
| 1 | Pyridinium ylide, Aldehyde, Michael acceptor, Ammonium acetate | Methanol | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenide | >99:1 |
| 2 | Tetrahydropyridine | Trifluoroperacetic acid | Epoxidized piperidine | >95:5 |
| 3 | 3-Aroyl azetidine, Alkene | Diboron(4) compound, 4-Phenylpyridine | Polysubstituted piperidine | High |
| 4 | γ- or δ-alkenyl N-arylsulfonamide | Copper(II) neodecanoate | N-functionalized piperidine | High |
Enantioselective Construction of the Cyclopropyl (B3062369) Moiety
Transition-metal-catalyzed reactions of olefins with diazoacetates are among the most important methods for this purpose. acs.org Chiral rhodium, ruthenium, copper, and cobalt catalysts have all been employed with success. acs.orgorganic-chemistry.org For instance, Ru(II)–Pheox complexes have been shown to catalyze the asymmetric cyclopropanation of a wide variety of olefins with high yields and excellent stereocontrol. acs.org Similarly, cobalt(II) complexes of D2-symmetric chiral porphyrins are effective for the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates. organic-chemistry.org
Myoglobin-mediated carbene transfer catalysis represents a biocatalytic approach for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. nih.gov This method can achieve up to 99.9% de and ee. nih.gov For allylic alcohols, a catalytic enantioselective cyclopropanation can be carried out using bis(iodomethyl)zinc (B12336892) with a chiral N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane as a promoter. acs.org
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The following table summarizes selected methods for enantioselective cyclopropanation that could be applied to precursors of this compound.
| Entry | Olefin | Carbene Source | Catalyst/Promoter | Product | Enantiomeric Excess (ee) |
| 1 | Styrene | Ethyl diazoacetate | Ru(II)–Pheox complex | Substituted cyclopropane (B1198618) | High |
| 2 | Aromatic olefin | α-cyanodiazoacetate | Co(II)–porphyrin complex | Cyano-substituted cyclopropane | High |
| 3 | Vinylstyrene | Diazoacetonitrile | Engineered myoglobin | Nitrile-substituted cyclopropane | up to 99.9% |
| 4 | Allylic alcohol | Bis(iodomethyl)zinc | Chiral bis-sulfonamide | Hydroxymethyl-substituted cyclopropane | High |
Control of Relative and Absolute Stereochemistry at C2 of the Piperidine Ring
The stereocenter at the C2 position of the piperidine ring, which bears both the cyclopropyl and carboxylic acid groups, is a quaternary center, making its stereoselective construction particularly challenging. The control of this center is often addressed during the synthesis of the piperidine ring itself or through subsequent modifications.
Chemo-enzymatic methods have emerged as powerful tools for the synthesis of stereo-enriched piperidines. acs.org For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org While this example focuses on other positions, similar enzymatic strategies could potentially be developed for C2-functionalization. Transaminases have also been used in the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. acs.org
The stereochemistry at C2 can also be influenced by the conformation of the piperidine ring. Studies on tripodal ligands with a central piperidine scaffold have shown that stereochemistry plays a major role in their selectivity for metal ions, highlighting the impact of the ring's stereochemical configuration. nih.gov
Kinetic and Dynamic Kinetic Resolution Strategies Applied to Precursors
When a stereoselective synthesis is not entirely efficient, kinetic resolution of a racemic mixture of a precursor can be an effective strategy to obtain enantiopure material. nih.gov This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.
Catalytic kinetic resolution of disubstituted piperidines has been achieved with practical selectivity factors using enantioselective acylation with chiral hydroxamic acids. nih.govacs.org This method has been shown to be sensitive to the conformation of the piperidine ring, with a preference for the acylation of conformers where the α-substituent is in an axial position. nih.govacs.org Another approach involves the use of a chiral base system, such as n-BuLi and sparteine, for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by asymmetric deprotonation. whiterose.ac.uk
Enzymatic kinetic resolutions have also been widely used for the preparation of enantiopure compounds. nih.gov For example, the resolution of racemic 2-piperidineethanol (B17955) has been accomplished through the selective enzymatic acylation or hydrolysis of its derivatives. nih.gov While kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, it can be a reliable method for producing highly enantiopure materials. nih.gov
The table below provides examples of kinetic resolution strategies that could be adapted for precursors of this compound.
| Entry | Substrate | Reagent/Catalyst | Resolution Method | Selectivity Factor (s) |
| 1 | Disubstituted piperidine | Chiral hydroxamic acid/NHC | Enantioselective acylation | up to 52 |
| 2 | N-Boc-2-aryl-4-methylenepiperidine | n-BuLi/sparteine | Asymmetric deprotonation | High |
| 3 | 2-Piperidineethanol derivative | Lipase | Enzymatic acylation/hydrolysis | - |
Chemical Reactivity and Derivatization of 2 Cyclopropylpiperidine 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways to functional group interconversion. For 2-Cyclopropylpiperidine-2-carboxylic acid, this moiety can be readily converted into esters, amides, or reduced to a primary alcohol.
Esterification Reactions
Esterification is a fundamental transformation of carboxylic acids, typically achieved by reaction with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comopenstax.org This is a reversible process, and the use of excess alcohol helps to drive the equilibrium towards the ester product. masterorganicchemistry.com
Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides (e.g., methyl iodide) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com
Table 1: Representative Esterification Reactions
| Reactant Alcohol/Reagent | Catalyst/Conditions | Expected Ester Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ (catalytic), Heat | Methyl 2-cyclopropylpiperidine-2-carboxylate |
| Ethanol (CH₃CH₂OH) | HCl (catalytic), Heat | Ethyl 2-cyclopropylpiperidine-2-carboxylate |
| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | Methyl 2-cyclopropylpiperidine-2-carboxylate |
| tert-Butanol ((CH₃)₃COH) | DCC, DMAP | tert-Butyl 2-cyclopropylpiperidine-2-carboxylate |
Amidation Reactions
The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a critical transformation. Direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the reaction typically requires the use of coupling reagents to activate the carboxylic acid. sci-hub.se Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. openstax.org
Another strategy involves the in-situ conversion of the carboxylic acid to a more reactive intermediate, such as a thioester, which then readily reacts with an amine to form the desired amide. nih.gov
Table 2: Representative Amidation Reactions
| Reactant Amine | Coupling Reagent/Conditions | Expected Amide Product |
|---|---|---|
| Ammonia (NH₃) | EDC, HOBt | 2-Cyclopropylpiperidine-2-carboxamide |
| Benzylamine (C₆H₅CH₂NH₂) | DCC | N-Benzyl-2-cyclopropylpiperidine-2-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | EDC, HOBt | N,N-Diethyl-2-cyclopropylpiperidine-2-carboxamide |
| Aniline (C₆H₅NH₂) | DCC | N-Phenyl-2-cyclopropylpiperidine-2-carboxamide |
Reduction Transformations
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemguide.co.ukchemistrysteps.com The reagent of choice is typically lithium aluminum hydride (LiAlH₄), which readily reduces carboxylic acids to their corresponding alcohols. chemguide.co.ukyoutube.com The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. organicchemistrytutor.com The process requires an initial reaction in an anhydrous ether solvent (like diethyl ether or THF) followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk
Table 3: Representative Reduction Transformations
| Reducing Agent | Conditions | Expected Alcohol Product |
|---|
Transformations of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the compound's properties. It is often necessary to protect the carboxylic acid group (e.g., as an ester) before performing these reactions to prevent unwanted side reactions.
N-Alkylation Reactions
N-alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved through several methods. A common approach is the reaction of the piperidine nitrogen with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
Another powerful method is reductive amination. This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
Table 4: Representative N-Alkylation Reactions (assuming prior esterification of the carboxylic acid)
| Alkylating Agent | Reagent/Conditions | Expected N-Alkylated Product |
|---|---|---|
| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | Methyl 1-methyl-2-cyclopropylpiperidine-2-carboxylate |
| Benzyl Bromide (C₆H₅CH₂Br) | Base (e.g., K₂CO₃) | Methyl 1-benzyl-2-cyclopropylpiperidine-2-carboxylate |
| Acetone ((CH₃)₂CO) | Reducing Agent (e.g., NaBH(OAc)₃) | Methyl 1-isopropyl-2-cyclopropylpiperidine-2-carboxylate |
N-Acylation Reactions
N-acylation is the reaction of the piperidine nitrogen with an acylating agent to form an amide. This is a robust and widely used reaction. Common acylating agents include acid chlorides and acid anhydrides. researchgate.net The reaction is typically carried out in the presence of a base (like triethylamine (B128534) or pyridine) to act as a scavenger for the acidic byproduct (HCl or a carboxylic acid, respectively). researchgate.net This transformation yields a tertiary amide, linking an acyl group to the piperidine ring.
Table 5: Representative N-Acylation Reactions (assuming prior esterification of the carboxylic acid)
| Acylating Agent | Base/Conditions | Expected N-Acylated Product |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Triethylamine | Methyl 1-acetyl-2-cyclopropylpiperidine-2-carboxylate |
| Acetic Anhydride ((CH₃CO)₂O) | Pyridine | Methyl 1-acetyl-2-cyclopropylpiperidine-2-carboxylate |
| Benzoyl Chloride (C₆H₅COCl) | Triethylamine | Methyl 1-benzoyl-2-cyclopropylpiperidine-2-carboxylate |
Reactivity of the Cyclopropyl (B3062369) Ring
The cyclopropyl group, a three-membered carbocyclic ring, imparts unique chemical properties to this compound due to its inherent ring strain. This strain influences the reactivity of the cyclopropyl moiety, making it susceptible to specific types of chemical transformations that are not typically observed in larger ring systems. The reactivity is primarily centered around the cleavage of the carbon-carbon bonds of the ring.
Ring-Opening Reactions and Transformations
The high ring strain of the cyclopropane (B1198618) ring makes it behave somewhat like a double bond, rendering it susceptible to cleavage under various conditions, including acid catalysis. researchgate.netrsc.org While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar cyclopropyl derivatives, such as cyclopropyl ketones and N-cyclopropyl-amides. researchgate.netnih.gov
Acid-catalyzed ring-opening reactions are a common transformation for cyclopropanes, particularly those activated by an adjacent functional group. researchgate.net For instance, a highly efficient asymmetric ring-opening of cyclopropyl ketones can be achieved using a chiral N,N'-dioxide-scandium(III) complex as a catalyst with nucleophiles like thiols, alcohols, and carboxylic acids. nih.gov This suggests that the carboxylic acid or piperidine nitrogen in this compound could potentially influence ring-opening pathways. A proposed general mechanism for the acid-catalyzed ring-opening involves the protonation of a nearby functional group, which then facilitates the cleavage of a C-C bond in the cyclopropyl ring to relieve ring strain, forming a more stable carbocation intermediate that can be trapped by a nucleophile.
Another potential transformation is a ring-opening rearrangement. For example, N-cyclopropyl-amides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride to yield N-(2-chloropropyl)amides. researchgate.net This type of rearrangement could be a possible, though less direct, reaction pathway for derivatives of this compound.
Functionalization of the Cyclopropyl Group
Direct functionalization of the cyclopropyl ring without cleavage is a more challenging synthetic task but can be achieved through modern synthetic methodologies. C-H functionalization reactions, for example, allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.
While the direct C-H functionalization of this compound itself is not widely reported, studies on the functionalization of piperidine derivatives provide valuable insights. nih.govresearchgate.netd-nb.info For instance, rhodium-catalyzed reactions of donor/acceptor carbenes have been used for the site-selective C-H functionalization of piperidines. researchgate.net An indirect approach to functionalizing a position adjacent to a nitrogen, which is electronically deactivated, involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring opening of the cyclopropane intermediate. nih.govd-nb.info This highlights the utility of the cyclopropyl group as a synthetic intermediate.
The development of cobalt-catalyzed cyclopropanation reactions has also expanded the toolkit for creating and subsequently modifying cyclopropane-containing molecules. These methods can be used to build complex molecular scaffolds that can be derivatized through various reactions. researchgate.net
Derivatization Strategies for Analytical Characterization and Further Synthesis
Due to its polar nature as an amino acid, this compound is not ideally suited for direct analysis by techniques such as gas chromatography (GC), as it may decompose at high temperatures in the injector port. thermofisher.comsigmaaldrich.com Therefore, derivatization is a crucial step to enhance its volatility and thermal stability, making it amenable to GC-based analysis, often coupled with mass spectrometry (MS). sigmaaldrich.comresearchgate.net Derivatization involves the chemical modification of the polar functional groups, namely the carboxylic acid and the secondary amine of the piperidine ring. sigmaaldrich.com
Silylation Techniques
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acid and amine groups. thermofisher.comsigmaaldrich.com This process involves replacing the active hydrogen with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The resulting silylated derivatives are more volatile, less polar, and more thermally stable, which improves their chromatographic behavior. sigmaaldrich.com
Several silylating reagents are available, each with its own advantages. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common choice for derivatizing amino acids due to the formation of volatile by-products. thermofisher.com Another option is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms TBDMS derivatives that are more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com The general procedure involves dissolving the sample in a suitable solvent, adding the silylating agent, and heating the mixture to ensure complete reaction. thermofisher.com
Interactive Table: Common Silylating Agents for Amino Acid Derivatization
| Reagent Abbreviation | Full Chemical Name | Derivative Group | Key Advantages |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Forms highly volatile by-products. thermofisher.com |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive. sigmaaldrich.com |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | A powerful silylating agent. |
Alkylation and Acylation for Chromatographic Analysis
Alkylation and acylation represent alternative derivatization strategies to silylation. These methods also serve to mask the polar functional groups, thereby increasing the volatility and stability of the analyte for GC analysis. researchgate.netnih.gov
Alkylation involves the addition of an alkyl group to the amine and carboxylic acid functionalities. A notable alkylation protocol uses methyl chloroformate (MCF), which reacts instantaneously without the need for heating or anhydrous conditions. researchgate.netnih.gov This method is particularly suitable for the simultaneous analysis of a wide range of amino and non-amino organic acids. nih.gov Compared to silylation, alkylation with MCF can offer benefits such as lower reagent costs and less deterioration of the GC column. researchgate.net
Acylation is the process of introducing an acyl group (R-C=O) to the molecule. This can be achieved through various methods, including decarboxylative acylation, which allows for the construction of ketones from carboxylic acids. chinesechemsoc.org While often used in synthesis, acylation can also be employed for analytical derivatization. For instance, the carboxylic acid group can be converted into an ester, and the amine group into an amide. silicycle.com These reactions can be catalyzed by reagents such as 4-dimethylaminopyridine (DMAP). silicycle.com In the context of liquid chromatography, derivatization of carboxylic acids is often performed to improve their chromatographic behavior in reversed-phase systems and enhance their detectability, especially with mass spectrometry. nih.gov
Interactive Table: Comparison of Derivatization Techniques
| Technique | Common Reagents | Key Features | Primary Application |
| Silylation | MSTFA, MTBSTFA | Increases volatility and thermal stability. thermofisher.comsigmaaldrich.com | GC-MS analysis of polar analytes. sigmaaldrich.com |
| Alkylation | Methyl Chloroformate (MCF) | Instantaneous reaction, no heating required. researchgate.netnih.gov | GC-MS analysis, particularly for metabolomics. nih.gov |
| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Forms stable amides and esters. silicycle.com | Both GC and LC analysis, and for synthesis. chinesechemsoc.orgnih.gov |
Advanced Spectroscopic and Computational Characterization of 2 Cyclopropylpiperidine 2 Carboxylic Acid
Structural Elucidation using Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. For 2-Cyclopropylpiperidine-2-carboxylic acid, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide an unambiguous assignment of all proton and carbon signals.
In the ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of 10-13 ppm, though this signal may be absent in deuterated protic solvents due to exchange. princeton.edu The protons of the piperidine (B6355638) ring would exhibit complex splitting patterns between approximately 1.5 and 3.5 ppm. The cyclopropyl (B3062369) protons are characteristically found in the highly shielded, upfield region, typically between 0.3 and 0.8 ppm, due to the ring current effect of the three-membered ring. researchgate.netdtic.mil
The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range. princeton.edulibretexts.org The quaternary C2 carbon, being attached to a nitrogen, a carboxyl group, and a cyclopropyl group, would be significantly deshielded. The remaining piperidine and cyclopropyl carbons would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for piperidine, cyclopropane (B1198618), and carboxylic acid moieties.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 (broad s) | 170 - 185 |
| C2 | - | 60 - 75 |
| C3, C4, C5 (Piperidine CH₂) | 1.5 - 2.2 (m) | 20 - 35 |
| C6 (Piperidine CH₂) | 2.8 - 3.5 (m) | 45 - 55 |
| NH | Variable (broad) | - |
| Cyclopropyl CH | 0.8 - 1.2 (m) | 10 - 20 |
| Cyclopropyl CH₂ | 0.3 - 0.8 (m) | 5 - 15 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule. youtube.com In the solid state, this compound is expected to exist as a zwitterion, with a protonated amine (NH₂⁺) and a deprotonated carboxylate (COO⁻). This significantly influences its vibrational spectrum.
The IR spectrum would be characterized by the absence of a typical sharp O-H stretch. Instead, a very broad and strong absorption band from approximately 2400 to 3200 cm⁻¹ would be observed, corresponding to the N-H stretching vibrations of the ammonium (B1175870) group. The C=O stretch of the carboxylic acid at ~1700 cm⁻¹ would be replaced by two distinct carboxylate stretches: a strong, asymmetric stretch around 1570-1620 cm⁻¹ and a weaker, symmetric stretch near 1400 cm⁻¹. The cyclopropyl group would exhibit characteristic C-H stretching vibrations at wavenumbers higher than typical alkanes, around 3080-3000 cm⁻¹. docbrown.info Skeletal vibrations of the cyclopropane ring are also expected at lower frequencies (~1020 cm⁻¹). docbrown.info
Table 2: Predicted Prominent Vibrational Bands for this compound Based on zwitterionic form.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2400 | Strong, Broad | N-H Stretch (Ammonium) |
| 3080 - 3000 | Medium | C-H Stretch (Cyclopropyl) |
| 2950 - 2850 | Medium | C-H Stretch (Piperidine) |
| 1620 - 1570 | Strong | C=O Asymmetric Stretch (Carboxylate) |
| ~1450 | Medium | CH₂ Scissoring (Piperidine) |
| ~1400 | Medium-Weak | C=O Symmetric Stretch (Carboxylate) |
| ~1020 | Medium | Cyclopropane Ring "Breathing" Mode |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula for this compound is C₉H₁₅NO₂. The calculated exact mass for the neutral molecule is 169.1103 u. In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed with a calculated exact mass of 170.1181 u.
Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways, providing further structural confirmation. For cyclic amino acids, fragmentation is complex and can involve multiple ring-opening events. researchgate.netnih.govrsc.org Common fragmentation patterns for piperidine derivatives involve cleavage of the ring. nih.govresearchgate.netcaymanchem.com For the protonated this compound, characteristic fragmentation pathways would likely include:
Loss of formic acid (HCOOH): A common fragmentation for α-amino acids, leading to an iminium ion.
Decarboxylation: Loss of CO₂ from the parent ion.
Loss of the cyclopropyl group: Cleavage of the C2-cyclopropyl bond.
Piperidine Ring Cleavage: A retro-Diels-Alder or other ring-opening fragmentation pathway, leading to characteristic fragment ions. miamioh.edu
Table 3: Predicted Fragment Ions in HRMS for [C₉H₁₅NO₂ + H]⁺
| Fragment Ion Formula | Mass Loss | Predicted Exact Mass |
| [C₉H₁₆NO₂]⁺ | - | 170.1181 |
| [C₈H₁₄NO]⁺ | HCOOH | 124.1075 |
| [C₈H₁₆N]⁺ | CO₂ | 126.1283 |
| [C₆H₁₂N]⁺ | C₃H₄ + CO₂ | 82.0970 |
| [C₅H₁₀N]⁺ | C₄H₅O₂ | 84.0813 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
For this compound, crystallographic analysis would be expected to confirm its existence as a zwitterion. The piperidine ring would likely adopt a stable chair conformation to minimize steric strain. acs.org The analysis would precisely define the orientation of the cyclopropyl and carboxylate substituents at the C2 position, determining whether they are in axial or equatorial positions.
The crystal packing would be dominated by a network of intermolecular hydrogen bonds between the ammonium (N-H) donor groups and the carboxylate (C-O) acceptor groups of neighboring molecules, creating a stable three-dimensional lattice. Furthermore, as the C2 carbon is a chiral center, X-ray analysis of a single enantiomer crystal would determine its absolute configuration (R or S).
Table 4: Expected Crystallographic Parameters for this compound Values are typical for related organic amino acid structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| Piperidine Conformation | Chair |
| C-C (Piperidine) Bond Length | 1.52 - 1.54 Å |
| C-N (Piperidine) Bond Length | 1.47 - 1.49 Å |
| C-O (Carboxylate) Bond Length | ~1.25 Å (averaged) |
| N-H···O Hydrogen Bond Length | 2.7 - 3.0 Å |
Computational Chemistry Studies
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. epstem.netzenodo.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to:
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can be compared with X-ray crystallography data. indexcopernicus.com
Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra, which aids in the assignment of experimental bands. researchgate.net
Analyze Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Generate Molecular Electrostatic Potential (MESP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.
Table 5: Information Obtainable from DFT Calculations
| Calculated Property | Significance |
| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |
| Vibrational Frequencies | Correlates with experimental IR/Raman spectra for peak assignment. |
| HOMO/LUMO Energies | Indicates electronic excitability and chemical reactivity. |
| MESP Surface | Maps sites for hydrogen bonding, electrophilic, and nucleophilic attack. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
While DFT is excellent for single-molecule properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules, especially in solution. researchgate.net
A conformational search using MM methods can identify various low-energy conformers, such as different chair and boat forms of the piperidine ring and various rotations of the cyclopropyl group. nih.gov
MD simulations can then be used to study the dynamic behavior of the molecule over time, often in an explicit solvent like water to mimic physiological conditions. nih.govacs.orgnih.govacs.org These simulations provide insights into:
Conformational Stability: Determine the relative populations of different conformers at a given temperature.
Solvent Effects: Analyze how water molecules arrange around the amino acid (solvation shell) and how hydrogen bonding with the solvent influences the molecule's preferred conformation.
Flexibility: Identify which parts of the molecule are rigid and which are flexible by analyzing the fluctuations of bond lengths, angles, and dihedral angles over time.
For this compound, MD simulations would be critical for understanding the interplay between the piperidine ring pucker and the orientation of its bulky substituents in an aqueous environment. rsc.orgnih.gov
Table 6: Parameters Investigated by MM and MD Simulations
| Parameter | Description |
| Piperidine Ring Puckering | Analysis of chair, boat, and twist-boat conformations. |
| Substituent Orientation | Determination of axial vs. equatorial preference for cyclopropyl and carboxyl groups. |
| Dihedral Angle Distributions | Statistical analysis of key torsional angles to map the conformational space. |
| Radial Distribution Functions | Describes the structure of the water shell around the solute. |
| Root-Mean-Square Fluctuation | Measures the flexibility of different atoms in the molecule over time. |
Theoretical Studies of Reaction Mechanisms and Transition States in Related Systems
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally. While specific theoretical studies on the reaction mechanisms directly involving this compound are not extensively documented in the literature, a wealth of computational research on related systems provides significant insights into the plausible pathways for its formation and subsequent reactions. These related systems include the synthesis of the piperidine core, reactions involving the pipecolic acid scaffold (piperidine-2-carboxylic acid), and transformations of molecules containing a cyclopropyl group adjacent to a nitrogen or carbonyl group.
Density Functional Theory (DFT) is a predominant computational method employed in these mechanistic investigations, offering a good balance between accuracy and computational cost. It is frequently used to map out potential energy surfaces, locate transition states, and calculate activation energies, thereby providing a quantitative understanding of reaction kinetics and thermodynamics.
Cyclization Reactions for Piperidine Ring Formation:
A significant body of theoretical work has focused on the various cyclization strategies to construct the piperidine skeleton. Computational studies have explored the mechanisms of intramolecular hydroamination, reductive amination, and cycloaddition reactions. For instance, theoretical investigations into metal-catalyzed intramolecular C-H amination reactions to form pyrrolidines and piperidines have been conducted. These studies, often employing DFT calculations, have helped to elucidate the catalytic cycle, including the nature of the active catalyst and the key bond-forming transition states. A proposed catalytic cycle often involves a Cu(I)/Cu(II) pathway, which has been investigated through both experimental and computational approaches.
In the context of stereoselective synthesis, computational models have been instrumental in understanding the origins of diastereoselectivity. For example, in the formation of substituted piperidines, theoretical analysis of the transition states for different diastereomeric pathways can reveal the steric and electronic factors that favor one outcome over another. Conformational analysis of the transition state assemblies, including chair-like or boat-like structures, is crucial in predicting the stereochemical outcome of these cyclization reactions.
Reactions of Pipecolic Acid Derivatives:
Theoretical studies on reactions involving the pipecolic acid framework are also relevant. For example, computational analysis of the conformational preferences of N-acylpiperidine derivatives has been performed. These studies help in understanding how the substituent on the nitrogen atom influences the ring conformation and the accessibility of different reactive sites. DFT calculations have been used to determine the relative energies of different rotamers and the transition states for their interconversion.
Influence of the Cyclopropyl Group:
The presence of a cyclopropyl group introduces unique electronic and steric properties that can significantly influence reaction mechanisms. Theoretical studies on reactions of other cyclopropyl-containing heterocyclic compounds have shed light on these effects. For instance, DFT studies on the stability of heterocyclic carbenes bearing an α-cyclopropyl group have been reported. Furthermore, computational investigations into the mechanism of ring-opening reactions of cyclopropyl ketones provide insights into how the strained three-membered ring can participate in and influence the course of a reaction. The unique ability of the cyclopropyl group to stabilize adjacent positive charges or radicals through conjugation is a key factor explored in these theoretical models.
| Studied System/Reaction | Computational Method | Key Findings |
| Piperidine Ring Formation | DFT (B3LYP) | Elucidation of Cu(I)/Cu(II) catalytic cycles in intramolecular C-H amination. |
| Conformational Analysis of N-Acylpiperidines | DFT | Determination of ground state rotamer geometries and rotational energy barriers. |
| Cycloaddition Reactions | DFT | Investigation of regioselectivity and activation energies in 1,3-dipolar cycloadditions. |
| α-Cyclopropyl Heterocyclic Carbenes | DFT | Analysis of the stabilizing effects of the cyclopropyl group on singlet and triplet carbene states. |
| Ring-Opening of Cyclopropyl Ketones | DFT | Mapping of reaction pathways and identification of key intermediates and transition states. |
Role of 2 Cyclopropylpiperidine 2 Carboxylic Acid As a Synthetic Intermediate and Chemical Scaffold
Potential as a Building Block for Complex Natural Products Synthesis
The piperidine (B6355638) ring is a common structural motif found in a vast array of natural products, particularly alkaloids, which often exhibit significant biological activity. mdpi.comnih.gov The incorporation of a cyclopropyl (B3062369) group can introduce conformational rigidity and metabolic stability to a molecule. The carboxylic acid functionality provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.
While no specific examples of natural products synthesized directly from 2-Cyclopropylpiperidine-2-carboxylic acid have been documented, its structure suggests it could be a valuable synthon. For instance, it could potentially be used in the synthesis of alkaloids where a compact, rigid, and functionalized piperidine unit is required. The cyclopropyl group could also play a role in directing the stereochemical outcome of subsequent reactions.
Hypothetical Role as a Precursor for Pharmacologically Relevant Scaffolds
Piperidine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic system. ijnrd.orgencyclopedia.pubnih.gov They are known to interact with a wide range of biological targets. The addition of a cyclopropyl group can enhance the pharmacological profile of a molecule by increasing its potency, improving its metabolic stability, or altering its selectivity for a particular receptor. nih.gov
Theoretically, this compound could serve as a precursor to novel pharmacologically relevant scaffolds. The carboxylic acid could be derivatized to form amides, esters, or other functional groups, leading to a library of compounds for biological screening. The combination of the piperidine ring and the cyclopropyl moiety could lead to the discovery of new chemical entities with unique therapeutic properties. For example, derivatives could be explored for their potential as antagonists for adrenergic receptors, a target for which other cyclopropoxyphenyl-piperidine derivatives have shown affinity. nih.gov
Speculative Integration into Macrocyclic Architectures
Macrocycles are of growing interest in drug discovery due to their ability to tackle challenging biological targets like protein-protein interactions. nih.govnih.gov These large, cyclic molecules often possess a unique combination of rigidity and flexibility that allows for high-affinity and selective binding.
The bifunctional nature of this compound, with its secondary amine and carboxylic acid, makes it a potential candidate for incorporation into macrocyclic structures. Through peptide coupling or other cyclization strategies, this amino acid derivative could be integrated into a larger ring system. The cyclopropyl group would be expected to impart a degree of conformational constraint on the resulting macrocycle, which can be a desirable feature for optimizing binding to a biological target. While no macrocycles containing this specific building block have been reported, the principles of macrocycle design support its potential utility in this area. researchgate.net
Conceptual Development of Chiral Auxiliaries from this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While many types of chiral auxiliaries are known, there is always a demand for new and more efficient ones.
Given that this compound possesses a chiral center at the 2-position, it has the potential to be developed into a chiral auxiliary. By attaching this molecule to a prochiral substrate, the stereochemical environment created by the cyclopropylpiperidine moiety could direct the approach of a reagent to one face of the molecule over the other, leading to a diastereoselective transformation. After the reaction, the auxiliary could, in principle, be cleaved and recovered. The development of chiral auxiliaries from other cyclic amino acids, such as proline, provides a precedent for this concept. Although no such application has been described for this compound, its structural features are consistent with those of a potential chiral directing group. researchgate.net
Future Research Directions for 2 Cyclopropylpiperidine 2 Carboxylic Acid Chemistry
Development of Novel and Efficient Synthetic Routes
Currently, there are no published synthetic routes specifically for 2-Cyclopropylpiperidine-2-carboxylic acid. Future research will need to focus on establishing viable pathways for its creation. Drawing inspiration from the synthesis of other 2-substituted piperidines, potential strategies could involve multi-component reactions that allow for the rapid assembly of the piperidine (B6355638) core. Additionally, methods for the stereoselective synthesis of related piperidine alkaloids could be adapted to introduce the cyclopropyl (B3062369) group at the 2-position. The development of a reliable and efficient synthesis will be the foundational step for any further investigation into the properties and applications of this compound.
Exploration of Sustainable and Green Chemistry Approaches
In line with modern synthetic chemistry, the development of environmentally benign methods for the synthesis of this compound will be a critical research avenue. This could involve the use of non-toxic, recyclable catalysts and employing water as a solvent. scispace.com One-pot multi-component reactions, which reduce waste by minimizing intermediate purification steps, are a particularly promising green chemistry approach. scispace.com Research into biocatalytic methods, utilizing enzymes to perform key transformations under mild conditions, could also offer a sustainable route to this novel compound. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be integral to developing a truly sustainable synthesis. nih.gov
Investigation of Stereoselective Transformations for Derivatization
Given that this compound possesses a chiral center, the investigation of stereoselective transformations will be essential for producing enantiomerically pure derivatives. This will be crucial for any potential applications in areas such as medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Future research could explore the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of reactions at the carboxylic acid or the piperidine nitrogen. Techniques for the derivatization of carboxylic acids are well-established and could be applied to create a diverse library of amides, esters, and other functional groups, each with a defined stereochemistry.
Expanding the Utility as a Versatile Chiral Building Block in Diverse Chemical Syntheses
Once efficient and stereoselective synthetic routes are established, this compound could emerge as a valuable chiral building block for the synthesis of more complex molecules. Chiral piperidine derivatives are important structural motifs in many biologically active compounds and natural products. The unique steric and electronic properties of the cyclopropyl group could impart novel characteristics to molecules synthesized from this building block. Future research would involve incorporating this compound into the synthesis of larger, more complex structures to explore its potential in drug discovery and materials science. The development of a robust synthetic platform for this molecule will be key to unlocking its utility as a versatile tool in the synthetic chemist's arsenal.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Cyclopropylpiperidine-2-carboxylic acid, and how do they influence its stability in experimental setups?
- Answer : The compound’s melting point (e.g., ~258°C for structurally similar piperidine derivatives) and solubility profile (poor aqueous solubility but soluble in organic solvents) are critical for storage and reaction design. Stability is affected by exposure to oxidizers, which may generate toxic byproducts like nitrogen oxides or CO₂ under decomposition . Use inert atmospheres (N₂/Ar) during synthesis and store at low temperatures (<4°C) to prevent degradation.
Q. What synthetic routes are recommended for preparing this compound in a laboratory setting?
- Answer : Common methods include cyclopropane ring formation via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal-catalyzed cross-coupling. For example, piperidine cores are functionalized with cyclopropyl groups using Pd-catalyzed Buchwald-Hartwig amination, followed by carboxylation under CO₂ pressure . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is advised .
Q. What safety protocols are essential when handling this compound?
- Answer : Use flame-resistant lab coats, nitrile gloves, and eye protection. Avoid inhalation of fine powders; work in fume hoods. In case of fire, employ CO₂ extinguishers and evacuate personnel. Store separately from oxidizers (e.g., KMnO₄) to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for cyclopropane formation. Molecular dynamics simulations (using software like Gaussian or Schrodinger Suite) model solvent effects on reaction kinetics. Virtual screening identifies optimal catalysts (e.g., Pd/Cu systems) to reduce byproduct formation .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weights (error <2 ppm). 2D NMR (¹H-¹³C HSQC, NOESY) distinguishes cyclopropyl protons (δ ~0.5–1.5 ppm) and piperidine chair conformations. X-ray crystallography provides absolute stereochemistry, while IR spectroscopy validates carboxylate C=O stretches (~1700 cm⁻¹) .
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?
- Answer : The cyclopropyl group’s angle strain increases electrophilicity at the piperidine nitrogen, enhancing nucleophilic substitution rates. Steric hindrance from the cyclopropane ring restricts rotational freedom, affecting binding to biological targets (e.g., enzymes). Electrostatic potential maps (MEPs) derived from DFT highlight regions for functional group modifications .
Q. What statistical methods improve yield reproducibility in scaled-up synthesis?
- Answer : Factorial design (e.g., 2³ designs) tests variables like temperature (50–100°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs). Response Surface Methodology (RSM) models non-linear relationships, while ANOVA identifies significant factors (p<0.05). Pareto charts prioritize optimization of catalyst loading and CO₂ pressure .
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Answer : Cross-validate data using NIST Standard Reference Data and replicate experiments under controlled humidity (to prevent hydrate formation). Use differential scanning calorimetry (DSC) for precise melting point determination. Discrepancies may arise from polymorphic forms; characterize crystalline phases via PXRD .
Methodological Notes
- Data Validation : Cross-reference with NIST databases and peer-reviewed journals. Avoid non-academic sources (e.g., BenchChem) .
- Experimental Replication : Document solvent purity, heating rates, and spectrometer calibration to ensure reproducibility.
- Safety Compliance : Adhere to GHS protocols for hazard communication and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
